Ustiloxin F
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Overview
Description
Ustiloxin F is a toxic cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which causes rice false smut disease . This compound is part of the ustiloxin family, which includes several other related compounds such as ustiloxin A, B, C, D, and G . Ustiloxins are known for their antimitotic activity, which means they inhibit cell division by disrupting microtubule assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ustiloxin F involves complex organic reactions. The total synthesis of this compound has been achieved through a series of steps, including the formation of a 13-membered cyclic core structure with a chiral tertiary alkyl-aryl ether linkage . The synthetic route typically involves the use of ethynyl aziridine ring-opening reactions and macrolactamization strategies .
Industrial Production Methods: the compound can be isolated from rice false smut balls, which are fungal colonies in rice florets . The extraction process involves macroporous resin column chromatography and high-speed countercurrent chromatography .
Chemical Reactions Analysis
Types of Reactions: Ustiloxin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications and studying its properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides, while reduction can yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
Ustiloxin F exerts its effects by inhibiting microtubule assembly, which is crucial for cell division . The compound binds to tubulin, a protein that forms microtubules, and prevents its polymerization . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) .
Comparison with Similar Compounds
Ustiloxin A: Contains a circularized tetrapeptide with the composition of Tyr-Val-Ile-Gly.
Ustiloxin B: Contains the circularized peptide of Tyr-Ala-Ile-Gly.
Ustiloxin C, D, and G: Other members of the ustiloxin family with similar structures and biological activities.
Uniqueness of Ustiloxin F: this compound is unique due to its specific structure and the presence of a thionyl group in its side chain, which contributes to its inhibitory activity . This structural feature distinguishes it from other ustiloxins and enhances its antimitotic properties .
Properties
Molecular Formula |
C21H30N4O8 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H30N4O8/c1-5-21(3)17(20(32)23-9-14(27)28)25-18(30)10(2)24-19(31)15(22-4)16(29)11-6-7-12(26)13(8-11)33-21/h6-8,10,15-17,22,26,29H,5,9H2,1-4H3,(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t10-,15-,16+,17+,21+/m0/s1 |
InChI Key |
XAJYTGHEDODUTC-KILRJQPKSA-N |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Synonyms |
ustiloxin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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